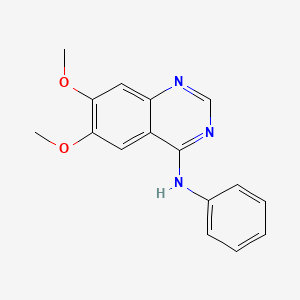

6,7-dimethoxy-N-phenylquinazolin-4-amine

描述

WHI-P258 是一种喹唑啉类化合物,以其作为 Janus 激酶 3 (JAK3) 抑制剂的作用而闻名。它与 JAK3 的活性位点结合,估计的抑制常数 (K_i) 大约为 72 微摩尔。 尽管具有结合亲和力,但 WHI-P258 不会抑制 JAK3 活性,并且经常用作涉及 JAK3 抑制剂研究的阴性对照 .

准备方法

合成路线和反应条件

WHI-P258 的合成涉及喹唑啉核心结构的形成,然后引入甲氧基和苯胺部分。一般的合成路线包括:

喹唑啉核的形成: 这一步通常涉及在酸性或碱性条件下使适当的前体环化。

甲氧基的引入: 甲氧基化是在催化剂存在下使用甲醇实现的。

苯胺部分的连接: 这一步涉及在适当条件下使喹唑啉中间体与苯胺反应形成最终产物.

工业生产方法

WHI-P258 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 该化合物通常使用重结晶或色谱技术进行纯化 .

化学反应分析

反应类型

WHI-P258 经历各种化学反应,包括:

取代反应: 甲氧基和苯胺部分可以参与亲核取代反应。

常用试剂和条件

取代反应: 常用试剂包括胺或硫醇等亲核试剂,反应通常在二甲基亚砜 (DMSO) 等极性溶剂中进行。

氧化和还原: 过氧化氢或硼氢化钠等试剂可以在受控条件下使用.

主要产品

从这些反应中形成的主要产物取决于所用试剂和条件。 例如,取代反应可以产生各种衍生物,这些衍生物具有连接到喹唑啉核的不同官能团 .

科学研究应用

6,7-dimethoxy-N-phenylquinazolin-4-amine is a quinazoline derivative that has been explored for various biological activities. Quinazolines and their derivatives are important structures in medicinal chemistry, displaying a wide range of biological activities, including anticancer, antitubercular, antimalarial, antileishmanial, antibacterial, and antifungal activities .

Anticancer Activity

Triazole-substituted quinazoline hybrids have been synthesized and evaluated for anticancer activity targeting epidermal growth factor receptor (EGFR) tyrosine kinase .

- Most of these compounds showed moderate to good antiproliferative activity against four cancer cell lines: HepG2, HCT116, MCF-7, and PC-3 .

- One compound, 5b , exhibited good antiproliferative activity (IC50 = 20.71 μM) against MCF-7 cell lines. Molecular docking results revealed that compound 5b formed a hydrogen bond with Met 769 and Lys 721 and a π–sulfur interaction with Met 742 of EGFR tyrosine kinase (PDB ID: 1M17). Compound 5b also decreases the expression of EGFR and p-EGFR and induces apoptosis through reactive oxygen species generation, followed by a change in mitochondrial membrane potential .

- A series of hybrids bearing N-phenylquinazolin-4-amine and hydroxamic acid moieties were designed and identified as dual VEGFR-2/HDAC inhibitors .

- Compound 6fd exhibited the most potent inhibitory activity against HDAC with IC50 of 2.2 nM and a strong inhibitory effect against VEGFR-2 with IC50 of 74 nM. It also showed the most potent inhibitory activity against a human breast cancer cell line MCF-7 with IC50 of 0.85 μM. Docking simulation supported the initial pharmacophoric hypothesis and suggested a common mode of interaction at the active binding sites of VEGFR-2 and HDLP, demonstrating that compound 6fd is a potential agent for cancer therapy deserving further research .

- N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as DW-8, has demonstrated antiproliferative efficacy in colon cancer cells, mediated by intrinsic apoptosis .

- DW-8 induced a concentration-dependent increase in the levels of cleaved PARP compared to the negative control and significantly upregulated cleaved caspase-3 and cleaved caspase-7 in lysates of SW620 cells, suggesting the induction of caspases-dependent apoptosis by DW-8 .

Anticonvulsant Activity

Quinazolin-4(3H)-ones have been explored for anticonvulsant activities .

- 2‐((6,7‐dimethoxy‐4‐oxo‐2‐phenylquinazolin‐3(4H)‐yl)amino)‐N‐(substituted phenyl)acetamides were rationally designed and screened for anticonvulsant activities through in vivo experiments .

- Compound 4d emerged as a prototype with excellent anti‐seizure action in mice against electroshock, chemically induced, and pharmaco‐resistant 6‐Hz seizure models, with no symptoms of neurotoxicity and hepatotoxicity (ED50 = 23.5 mg/kg, MES, mice, i.p.; ED50 = 32.6 mg/kg, scPTZ, mice, i.p.; ED50 = 45.2 mg/kg, 6‐Hz, mice, i.p.; TD50 = 325.9 mg/kg, mice, i.p.) .

- Compound 4l was investigated in mice for its pharmacological profile and proved to be a safer anticonvulsant, devoid of the side effects such as motor dysfunction and hepatotoxicity of classical antiepileptic drugs (ED50 = 26.1 mg/kg, MES, mice, i.p.; ED50 = 79.4 mg/kg, scPTZ, mice, i.p.; TD50 = 361.2 mg/kg) .

Other Activities

作用机制

WHI-P258 通过与 JAK3 的活性位点结合发挥作用。它不会抑制 JAK3 活性,使其成为涉及 JAK3 抑制剂研究的有用阴性对照。 WHI-P258 与 JAK3 的结合以大约 72 微摩尔的抑制常数 (K_i) 为特征 .

相似化合物的比较

WHI-P258 与其他基于喹唑啉的 JAK3 抑制剂(如 WHI-P131)进行比较。虽然 WHI-P131 是一种有效的 JAK3 抑制剂,但 WHI-P258 结合 JAK3 但不抑制其活性。 这种独特的特性使 WHI-P258 在研究研究中作为阴性对照具有价值 .

类似化合物的列表

WHI-P131: 一种有效的 JAK3 抑制剂。

PD153035: 另一种具有不同生物活性的基于喹唑啉的化合物

生物活性

6,7-Dimethoxy-N-phenylquinazolin-4-amine, also known as WHI-P258, is a compound of significant interest due to its biological activity, particularly as an inhibitor of Janus Kinase 3 (JAK3). This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 283.31 g/mol. Its structure features two methoxy groups at positions 6 and 7 on the quinazoline ring, which are critical for its biological activity.

Target Enzyme:

The primary target of this compound is JAK3, which plays a crucial role in the JAK/STAT signaling pathway. This pathway is involved in various cellular processes, including cell proliferation and survival.

Mode of Action:

The compound binds to the active site of JAK3, inhibiting its kinase activity. This inhibition disrupts the downstream signaling cascades that promote cell growth and survival, particularly in cancer cells.

Antitumor Activity

Research has demonstrated that this compound exhibits potent antitumor effects:

- In vitro Studies: In colon cancer cell lines (e.g., SW620), the compound induced apoptosis through intrinsic pathways. Increased levels of cytochrome c and cleaved caspases were observed, indicating activation of apoptotic signaling .

- In vivo Studies: The compound showed significant tumor growth inhibition in xenograft models. For instance, daily administration at doses around 100 mg/kg resulted in a notable reduction in tumor size .

Comparison with Other Compounds

A comparative analysis with other quinazoline derivatives highlights the unique biological activity of this compound:

| Compound Name | Target | IC50 (nM) | Notes |

|---|---|---|---|

| WHI-P258 (this compound) | JAK3 | ~30 | Potent JAK3 inhibitor with antitumor properties |

| ZD6474 (vandetanib) | VEGFR-2 | ~400 | Improved solubility and efficacy in vivo |

| DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) | EGFR | ~0.025 | Highly selective EGFR inhibitor |

Pharmacokinetics and Solubility

This compound is soluble in DMSO but exhibits low oral bioavailability due to poor solubility in physiological conditions. Modifications to its structure have been explored to enhance solubility and bioavailability without compromising efficacy .

Case Studies

- Colon Cancer Model: A study involving SW620 colon cancer cells treated with varying concentrations of WHI-P258 showed significant apoptosis induction compared to controls. The expression levels of Bcl2 decreased while pro-apoptotic markers increased, confirming the compound's role in promoting cell death through intrinsic pathways .

- Xenograft Studies: In animal models, administration of WHI-P258 led to a substantial reduction in tumor volume when compared to untreated controls. This suggests its potential as a therapeutic agent against solid tumors .

属性

IUPAC Name |

6,7-dimethoxy-N-phenylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-20-14-8-12-13(9-15(14)21-2)17-10-18-16(12)19-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKCGAHOCZLYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274409 | |

| Record name | 6,7-dimethoxy-N-phenyl-4-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21561-09-1 | |

| Record name | 6,7-dimethoxy-N-phenyl-4-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。